Quillaic acid

准备方法

合成路线和反应条件: 奇拉酸可以通过多种化学路线合成。一种值得注意的方法是使用原皂苷元作为起始原料。合成过程包括多个步骤,例如氧化、羟基化和分子内醚化。 最终产物是通过使用 2,2,6,6-四甲基哌啶基氧自由基 (TEMPO) 氧化将伯醇选择性氧化为醛而获得的 .

工业生产方法: 奇拉酸的工业生产通常涉及从奇拉皂树皮中提取。树皮经处理以分离皂苷,然后水解得到奇拉酸。 这种方法利用了这种化合物在树木中的天然丰度,并为大规模生产提供了可扩展的方法 .

化学反应分析

反应类型: 奇拉酸会发生各种化学反应,包括:

氧化: 伯醇基可以被氧化为醛或羧酸。

还原: 醛基可以被还原为伯醇。

常用试剂和条件:

氧化: 通常使用 TEMPO、氧气和铜催化剂。

还原: 硼氢化钠或氢化铝锂。

取代: 各种亲核试剂,如卤化物或胺

主要产品:

氧化: 醛和羧酸衍生物。

还原: 伯醇衍生物。

取代: 功能化的奇拉酸衍生物

科学研究应用

Anticancer Properties

Quillaic acid has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that this compound and its derivatives induced apoptosis in cancer cells, with some derivatives showing enhanced potency compared to this compound itself.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HCT116 | >10 | Baseline compound |

| A2 (4-fluorophenyl 1,2,3-triazole) | HCT116 | 3.04 | Most potent derivative |

In another study, modifications to this compound significantly enhanced its antitumor activity when linked to phenyl-1,2,3-triazole through an ester bond . These findings suggest that structural modifications can lead to more effective anticancer agents.

Anti-inflammatory Applications

This compound has shown strong anti-inflammatory properties in both in vitro and in vivo models. A notable study demonstrated that this compound effectively inhibited inflammation induced by arachidonic acid and phorbol ester, making it a potential candidate for topical anti-inflammatory treatments .

| Model | Inflammatory Agent | Effectiveness |

|---|---|---|

| In vitro | Arachidonic Acid | Strong inhibition |

| In vivo | Phorbol Ester | Significant reduction in inflammation |

The study also revealed that certain derivatives maintained similar potency to this compound itself, indicating the potential for developing new anti-inflammatory drugs based on this compound .

Immunomodulatory Effects

Research has indicated that this compound possesses immune-stimulatory properties. It enhances the immune response, making it a valuable component in vaccine formulations. For example, this compound has been studied as an adjuvant in vaccines due to its ability to stimulate T-cell responses .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its emulsifying and foaming properties. It is included in formulations aimed at improving skin hydration and texture due to its ability to interact with skin lipids and proteins .

| Application | Function |

|---|---|

| Hair Care Products | Emulsifier and foaming agent |

| Skin Care Products | Enhances hydration and texture |

Food Technology

This compound is also recognized as a food additive (E 999), primarily used for its emulsifying properties. The European Food Safety Authority has evaluated its safety for use in food products . Its ability to stabilize emulsions makes it valuable in various food formulations.

Case Studies

Several studies have highlighted the effectiveness of this compound across different applications:

- Antitumor Activity Study : A comprehensive evaluation of this compound derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines, establishing a foundation for future drug development .

- Topical Anti-inflammatory Study : The first demonstration of this compound's anti-inflammatory effects provided critical insights into its potential therapeutic applications in dermatology .

- Immunomodulatory Study : The use of this compound as an adjuvant in vaccine formulations illustrated its role in enhancing immune responses against pathogens .

作用机制

相似化合物的比较

奇拉酸由于其特定的结构特征和生物活性,在三萜皂苷中是独一无二的。类似的化合物包括:

齐墩果酸: 具有类似的五环三萜结构,但在其官能团和生物活性方面有所不同。

刺槐酸: 另一种具有类似抗炎特性的三萜,但结构差异明显。

阿拉伯树胶酸内酯: 一种具有独特内酯环结构和不同生物活性的三萜 .

生物活性

Quillaic acid, a pentacyclic triterpenoid derived from the bark of the Chilean tree Quillaja saponaria, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, immune-stimulatory, cytotoxic, and antiviral properties, supported by various research findings and case studies.

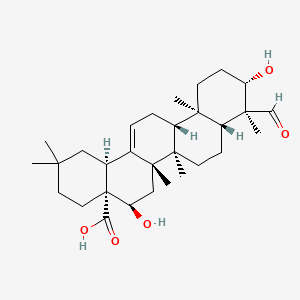

Chemical Structure and Properties

This compound is characterized by its unique pentacyclic structure, which contributes to its biological activities. Its structural modifications, particularly in the aldehyde and carboxyl groups, have been linked to its anti-inflammatory effects .

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant topical anti-inflammatory activity . In a study by Rodriguez-Diaz et al. (2011), this compound was tested against inflammation induced by arachidonic acid and phorbol ester. It demonstrated strong inhibition in both models, suggesting its potential as an anti-inflammatory agent .

Key Findings:

- This compound showed comparable potency to some of its derivatives, particularly the hydrazone derivative .

- The structural components of this compound were critical for its efficacy in reducing inflammation.

Immune-Stimulatory Effects

This compound also displays immune-stimulatory properties . According to research by Moses et al. (2014), it enhances immune responses, making it a candidate for therapeutic applications in immunology .

Cytotoxicity and Antitumor Activity

This compound has been identified as a cytotoxic agent with potential antitumor activity. A study conducted on human gastric cancer cell lines (SNU1 and KATO III) revealed that this compound induces apoptosis in a dose-dependent manner . The mechanisms involve interaction with apoptotic pathways, specifically through pro-apoptotic proteins such as BID and caspases .

Summary of Cytotoxic Effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SNU1 | 15 | Induces apoptosis via caspase activation |

| KATO III | 25 | Triggers lipid raft rearrangement leading to cell death |

Antiviral Properties

Emerging studies suggest that this compound possesses antiviral activity , although this area requires further exploration. Boke Sarikahya et al. (2021) highlighted its potential against viral infections, which may open new avenues for therapeutic development .

Case Studies and Research Findings

- Topical Anti-Inflammatory Study : In vivo pharmacological studies confirmed this compound's efficacy in reducing inflammation, with specific emphasis on the importance of its chemical structure .

- Cytotoxic Mechanism Exploration : Molecular docking studies indicated that this compound binds effectively to key proteins involved in apoptosis, supporting its role as a cytotoxic agent against cancer cells .

- Immune Response Modulation : this compound's ability to stimulate immune responses suggests potential applications in vaccine adjuvants or therapies for immune-related disorders .

属性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFAARYGOUYEV-UAWZMHPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026576 | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-01-6 | |

| Record name | Quillaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quillaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUILLAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。